molecular formula C16H17ClN2O4 B2475325 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904238-47-6

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2475325
CAS RN: 1904238-47-6
M. Wt: 336.77
InChI Key: BOVUQHDFERTXFT-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are proteins that transport lactate and other monocarboxylates across the cell membrane. Overexpression of MCTs has been observed in a variety of cancers, making them a potential target for cancer therapy.

Scientific Research Applications

Agricultural Fungicides

Oxazolidinones, such as Famoxadone, demonstrate excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. Famoxadone is a new class of agricultural fungicide commercialized for its effectiveness against Ascomycete, Basidiomycete, and Oomycete classes of plant pathogens (Sternberg et al., 2001).

Improved Glucose Tolerance

Some oxazolidinediones have been identified to improve glucose tolerance in rats without inducing hypoglycemia below the normal fasting glycemia levels. This suggests their potential utility in managing blood sugar levels and treating conditions related to glucose tolerance (Schnur & Morville, 1986).

Synthesis of β-Amino-α-Chlorocarbonyl Compounds

Oxazolidinone ring systems are used in the synthesis of β-amino-α-chlorocarbonyl compounds. These compounds are intermediates in the production of various chemical entities, showcasing the utility of oxazolidinones in synthetic organic chemistry (Kim et al., 2006).

Potential Antimicrobial Agents

Oxazolidinone derivatives have been explored for their antimicrobial properties. Synthesis of novel oxazolidinones has been aimed at creating effective agents against bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Devi et al., 2013).

properties

IUPAC Name

3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVUQHDFERTXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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